[(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride [(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride
Brand Name: Vulcanchem
CAS No.: 81771-86-0
VCID: VC0141097
InChI: InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m1./s1
SMILES: CC1=C(C(=CC=C1)C)OCC(C)[NH3+].[Cl-]
Molecular Formula: C11H18ClNO
Molecular Weight: 215.72 g/mol

[(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride

CAS No.: 81771-86-0

Reference Standards

VCID: VC0141097

Molecular Formula: C11H18ClNO

Molecular Weight: 215.72 g/mol

[(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride - 81771-86-0

CAS No. 81771-86-0
Product Name [(2R)-1-(2,6-Dimethylphenoxy)propan-2-yl]azanium;chloride
Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
IUPAC Name [(2R)-1-(2,6-dimethylphenoxy)propan-2-yl]azanium;chloride
Standard InChI InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m1./s1
Standard InChIKey NFEIBWMZVIVJLQ-HNCPQSOCSA-N
Isomeric SMILES CC1=C(C(=CC=C1)C)OC[C@@H](C)[NH3+].[Cl-]
SMILES CC1=C(C(=CC=C1)C)OCC(C)[NH3+].[Cl-]
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(C)[NH3+].[Cl-]
Synonyms (2R)-1-(2,6-Dimethylphenoxy)-2-propanamine Hydrochloride; (-)-(R)-Mexiletine Hydrochloride; (-)-Mexiletine Hydrochloride;
PubChem Compound 11074793
Last Modified Nov 11 2021
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